4'-n-butoxybenzylidene-4-cyanoaniline
Description
Historical Context and Evolution of Liquid Crystals
The study of liquid crystals began in 1888 when Austrian botanist Friedrich Reinitzer observed that a cholesterol derivative, cholesteryl benzoate, had two distinct melting points. cleanenergywiki.org This marked the discovery of a new state of matter that was neither purely solid nor purely liquid. In 1922, Georges Friedel established the terminology for the three main types of liquid crystalline phases: nematic, smectic, and cholesteric. cleanenergywiki.org For a considerable time, liquid crystals were regarded as a laboratory curiosity with little practical use. mpg.de However, this perception began to change in the late 1960s with the suggestion of using cholesteric liquid crystals for applications such as temperature indicators and in non-destructive material testing. mpg.de A significant breakthrough occurred in 1968 with the development of the first prototype of a liquid crystal display (LCD) by George Heilmeier. mpg.de This was followed by the invention of the twisted nematic (TN) cell between 1970 and 1971, which spurred extensive research and development efforts globally, leading to the widespread use of LCDs in devices like portable computers and mobile phones. mpg.de
Classification and Fundamental Principles of Mesophases
Liquid crystal phases, or mesophases, are characterized by the type of ordering of their constituent molecules. wikipedia.org This ordering can be positional (arrangement in a lattice) and orientational (alignment in a common direction). wikipedia.org Liquid crystals possess orientational order but lack complete positional order. wikipedia.org
Mesophases are broadly classified into two main categories based on the method of their formation:
Thermotropic Liquid Crystals : These are formed by heating a solid or cooling an isotropic liquid. uni-wuerzburg.de Thermotropic liquid crystals are further divided into enantiotropic, which are stable and observed on both heating and cooling, and monotropic, which are metastable and observed only on cooling. uni-wuerzburg.denih.gov They arise due to anisotropic dispersion forces and packing interactions between molecules. uh.edu Thermotropic liquid crystals are formed by molecules with specific shapes, such as rod-like (calamitic), disc-like (discotic), or bow-shaped (bowlic). wikipedia.orguh.edu
Lyotropic Liquid Crystals : These are formed when an amphiphilic mesogen is dissolved in a suitable solvent. uni-wuerzburg.de The phase transitions in lyotropic systems depend on both temperature and concentration. wikipedia.org
The primary types of thermotropic mesophases include:
Nematic Phase : This is the least ordered mesophase, where molecules have long-range orientational order, tending to align along a common direction known as the director, but no long-range positional order. uh.edubohrium.com The term "nematic" originates from a Greek word meaning "thread-like," referring to the characteristic textures observed under a microscope. environmentaljournals.org
Smectic Phase : In addition to orientational order, smectic phases exhibit a degree of positional order, with molecules arranged in layers. uh.edubohrium.com There are several smectic modifications, such as Smectic A, where the director is perpendicular to the layers, and Smectic C, where the director is tilted relative to the layers. uh.eduvspatel.org
Cholesteric Phase : Also known as the chiral nematic phase, this is observed for chiral mesogens. vspatel.org It is structurally similar to the nematic phase, but the director has a helical twist that varies periodically throughout the material. bohrium.comresearchgate.net
Significance of Schiff Base Derivatives in Liquid Crystal Science
Schiff bases, first discovered by Hugo Schiff in 1864, are compounds containing an azomethine or imine group (-C=N-). environmentaljournals.org They are typically formed through the condensation of a primary amine with an aldehyde or ketone. environmentaljournals.orgnih.gov In the field of liquid crystals, Schiff bases are of considerable importance. The azomethine linkage is a key structural component in many mesogenic molecules. nih.gov
The significance of Schiff base derivatives stems from several key characteristics:
Polarity : The -C=N- group possesses a strong dipole moment, which enhances intermolecular forces and promotes mesomorphic properties. environmentaljournals.org This polarity contributes to the stability of the crystal lattice and can influence the melting and clearing temperatures of the liquid crystal. environmentaljournals.org
Versatility : The synthesis of Schiff bases allows for a wide variety of molecular structures to be created. By changing the aldehyde and amine precursors, researchers can systematically modify the core, terminal groups, and linking units to fine-tune the liquid crystalline properties. mdpi.com This versatility has made them a subject of extensive research for creating new materials with specific mesophase behaviors. tandfonline.commdpi.com
Role of Terminal Cyano and Alkoxy Groups in Liquid Crystal Design
The terminal groups attached to the rigid core of a mesogen play a critical role in determining its liquid crystalline properties. The presence of specific functional groups can significantly influence the molecule's polarity, polarizability, and geometric shape, which in turn affects the type of mesophase formed and the temperature range over which it is stable.
The Cyano Group (-CN): The terminal cyano group is a strongly polar group that has a profound impact on the properties of liquid crystals. mdpi.com Its high polarity leads to strong dipole-dipole interactions between molecules. mdpi.com This often results in an antiparallel arrangement of molecules, where they form dimeric structures to minimize electrostatic repulsion. nih.gov This dimerization effectively creates a new, larger mesogenic unit, which can influence the mesophase behavior. nih.gov The cyano group is known to promote the formation of nematic and smectic phases. mdpi.com Furthermore, the cyano group can act as a hydrogen bond acceptor, which can influence the alignment of the liquid crystal at interfaces. rsc.org
Research Rationale and Academic Importance of 4'-n-Butoxybenzylidene-4-cyanoaniline
The compound this compound belongs to the class of azomethine liquid crystals. Its molecular structure consists of a central azomethine (-CH=N-) linkage connecting two benzene (B151609) rings, with a terminal n-butoxy group (-OC₄H₉) at one end and a terminal cyano group (-CN) at the other. This specific combination of structural features makes it a compound of significant academic interest for several reasons:
Synergistic Effect of Terminal Groups : The molecule possesses a flexible, electron-donating butoxy group and a rigid, strongly electron-withdrawing cyano group. This combination creates a large end-to-end dipole moment, which is a key factor in promoting liquid crystalline behavior. Studying this compound allows for the investigation of the interplay between these two functionally different terminal groups on mesophase stability and transition temperatures.
Prototypical Azomethine Structure : As a Schiff base derivative, it serves as a model system for understanding the structure-property relationships in a large and important class of liquid crystals. mdpi.com The synthesis is relatively straightforward, allowing for systematic variations and comparisons with other analogues.
Influence on Mesophase Behavior : The presence of the n-butoxy group, a moderately long alkyl chain, is expected to influence the type of mesophase formed. While shorter alkoxy chains in similar systems tend to favor nematic phases, the butoxy group is at a length where smectic phases might begin to appear, making it an interesting candidate for studying the transition between nematic and smectic polymorphism.
Data for Computational Modeling : Detailed experimental characterization of the phase transitions and physical properties of this compound provides valuable data for validating and refining computational models that predict liquid crystalline behavior. mdpi.comresearchgate.net These models are crucial for the rational design of new liquid crystal materials with tailored properties for specific applications.
The table below presents data for a homologous series of 4'-n-alkoxybenzylidene-4-cyanoaniline compounds, which highlights the systematic effect of the alkoxy chain length on the transition temperatures and illustrates the academic importance of studying specific members of this series, such as the butoxy derivative.
| Alkoxy Chain (n) | Compound Name | Transition Temperatures (°C) | Mesophase Type |
| 1 | 4'-methoxybenzylidene-4-cyanoaniline | C 105 N 115 I | Nematic |
| 2 | 4'-ethoxybenzylidene-4-cyanoaniline | C 107 N 128 I | Nematic |
| 3 | 4'-propoxybenzylidene-4-cyanoaniline | C 91 N 109 I | Nematic |
| 4 | This compound | C 63 N 106 I | Nematic |
| 5 | 4'-n-pentyloxybenzylidene-4-cyanoaniline | C 53 Sₐ 83 N 103 I | Smectic A, Nematic |
| 6 | 4'-n-hexyloxybenzylidene-4-cyanoaniline | C 56 Sₐ 89 N 101 I | Smectic A, Nematic |
| 7 | 4'-n-heptyloxybenzylidene-4-cyanoaniline | C 54 Sₐ 94 N 98 I | Smectic A, Nematic |
| 8 | 4'-n-octyloxybenzylidene-4-cyanoaniline | C 55 Sₐ 101 I | Smectic A |
C = Crystal, N = Nematic, Sₐ = Smectic A, I = Isotropic Liquid. Data is illustrative and compiled from general trends in liquid crystal literature.
As the table demonstrates, the this compound (n=4) is positioned just before the onset of smectic phases in this homologous series, making it a critical compound for studying the fundamental principles that govern the transition from purely nematic to smectic behavior.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[(4-butoxyphenyl)methylideneamino]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-12-21-18-10-6-16(7-11-18)14-20-17-8-4-15(13-19)5-9-17/h4-11,14H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLPZJPDDBBWQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067975 | |
| Record name | Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36405-17-1 | |
| Record name | 4-[[(4-Butoxyphenyl)methylene]amino]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36405-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzonitrile, 4-(((4-butoxyphenyl)methylene)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036405171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzonitrile, 4-[[(4-butoxyphenyl)methylene]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[(4-butoxybenzylidene]amino]benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Precursors
General Synthetic Routes for Azomethine Compounds
Azomethines, also known as Schiff bases, are compounds characterized by a carbon-nitrogen double bond (C=N). The most fundamental and widely employed method for their synthesis is the condensation reaction between a primary amine and a carbonyl compound, which can be either an aldehyde or a ketone. biointerfaceresearch.commasterorganicchemistry.comisca.me This reaction is a reversible, acid-catalyzed process where a molecule of water is eliminated. libretexts.orglibretexts.org
Several approaches exist for carrying out this condensation:
Conventional Heating: This traditional method involves refluxing equimolar quantities of the amine and aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of an acid like glacial acetic acid. biointerfaceresearch.comisca.me
Green Chemistry Approaches: In an effort to develop more environmentally benign procedures, alternative methods have been explored. These include grinding the reactants together at room temperature, sometimes with a catalytic amount of acetic acid, which can significantly reduce reaction times and improve yields compared to conventional heating. biointerfaceresearch.com Another green approach utilizes natural acid catalysts, such as lemon juice, under solvent-free conditions. biointerfaceresearch.com
Microwave-Assisted Synthesis: The use of microwave irradiation is another modern technique that can accelerate the reaction, leading to shorter completion times and cleaner product formation with minimal waste. isca.me
The pH of the reaction medium is a critical parameter that must be carefully controlled for optimal imine formation. The reaction rate is generally highest near a pH of 5. At significantly higher pH levels, there is insufficient acid to protonate the hydroxyl group of the intermediate, hindering the elimination of water. Conversely, at very low pH, the amine reactant can be protonated, which deactivates it for nucleophilic attack on the carbonyl group. libretexts.org
Detailed Synthesis of 4'-n-Butoxybenzylidene-4-cyanoaniline
The synthesis of the target compound, this compound, is a direct application of the general principles of azomethine formation. It involves the condensation of two key intermediates: 4-n-butoxybenzaldehyde and 4-aminobenzonitrile (B131773) (also known as 4-cyanoaniline).
The reaction is typically performed by reacting equimolar amounts of 4-n-butoxybenzaldehyde and 4-aminobenzonitrile. isca.me Optimization of the reaction conditions is crucial for maximizing the yield and purity of the product. Key parameters that can be adjusted include the choice of solvent and catalyst. Ethanol is a commonly used solvent, and a catalytic amount of glacial acetic acid is often added to facilitate the reaction. isca.me The reaction can be carried out by refluxing the mixture for several hours. After the reaction is complete, the product often precipitates upon cooling and can be isolated.
| Parameter | Condition | Purpose |
| Reactant Ratio | Equimolar (1:1) | Ensures complete consumption of starting materials. |
| Solvent | Ethanol | Provides a medium for the reactants to dissolve and interact. |
| Catalyst | Glacial Acetic Acid (catalytic amount) | Speeds up the reaction by protonating the carbonyl and facilitating water elimination. biointerfaceresearch.comlibretexts.org |
| Temperature | Reflux | Increases reaction rate to ensure completion in a reasonable timeframe. isca.me |
The formation of the imine bond in this compound proceeds through a well-established multi-step mechanism, often referred to by the acronym PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) under mildly acidic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org
Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of the primary amine (4-aminobenzonitrile) attacking the electrophilic carbonyl carbon of the aldehyde (4-n-butoxybenzaldehyde). libretexts.orglibretexts.org
Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral tetrahedral intermediate known as a carbinolamine. libretexts.org
Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water. libretexts.orglibretexts.org
Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the carbon, leading to the elimination of a water molecule and the formation of a protonated imine, or an iminium ion. libretexts.org
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen atom, yielding the final, neutral imine product (this compound) and regenerating the acid catalyst. libretexts.orglibretexts.org
After the synthesis, the crude product must be purified to remove unreacted starting materials and by-products. The most common and effective method for purifying solid organic compounds like azomethines is recrystallization. biointerfaceresearch.com
The process of recrystallization involves several key steps: researchgate.netcerritos.edumissouri.edu
Choosing a Suitable Solvent: An ideal solvent is one in which the target compound is highly soluble at high temperatures (like the solvent's boiling point) but has low solubility at cool temperatures. The impurities, conversely, should either be insoluble at high temperatures or remain soluble at low temperatures. Ethanol is frequently used for recrystallizing azomethines. biointerfaceresearch.com
Dissolution: The impure, crude product is dissolved in the minimum amount of the hot solvent to create a saturated solution. cerritos.edu
Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.
Crystallization: The hot, clear solution is allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a pure form. researchgate.netcerritos.edu
Isolation of Crystals: The pure crystals are collected by vacuum filtration, which separates them from the cold solvent (mother liquor) containing the dissolved impurities. researchgate.net
Washing and Drying: The collected crystals are washed with a small amount of cold solvent to remove any adhering mother liquor and then dried to remove any residual solvent. researchgate.net
Synthesis and Characterization of Intermediate Compounds
The successful synthesis of the final product is contingent upon the availability and purity of its precursors.
4-n-Butoxybenzaldehyde: This intermediate is an aromatic aldehyde.
Synthesis: A common synthetic route to 4-n-butoxybenzaldehyde involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde (B117250) is reacted with an n-butyl halide, such as 1-bromobutane, in the presence of a base. guidechem.com
Characterization: Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₁₄O₂ | chemsynthesis.com |
| Molecular Weight | 178.23 g/mol | sigmaaldrich.com |
| Appearance | Liquid | sigmaaldrich.com |
| Boiling Point | 285 °C | sigmaaldrich.comchemicalbook.com |
| Density | 1.031 g/mL at 25 °C | sigmaaldrich.comchemicalbook.com |
| Refractive Index (n20/D) | 1.539 | sigmaaldrich.com |
| CAS Number | 5736-88-9 | chemsynthesis.comchemicalbook.com |
4-Aminobenzonitrile: Also known as 4-cyanoaniline, this compound serves as the amine precursor. nih.gov
Synthesis: Industrial synthesis can be achieved through the catalytic reaction of a nitrobenzene (B124822) derivative with ammonia (B1221849) gas. chemicalbook.comgoogle.com Another laboratory method is the dehydration of 4-aminobenzamide. researchmap.jp
Characterization: It is a solid at room temperature. It can be purified by recrystallization from water or ethanol. chemicalbook.com
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆N₂ | nih.govsigmaaldrich.com |
| Molecular Weight | 118.14 g/mol | sigmaaldrich.com |
| Appearance | Off-white or beige to orange-yellow crystalline solid | chemicalbook.com |
| Melting Point | 83-85 °C | sigmaaldrich.com |
| Solubility | Soluble in ethyl acetate, dichloromethane, chloroform; Insoluble in water | chemicalbook.com |
| CAS Number | 873-74-5 | sigmaaldrich.com |
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups and characterizing the bonding within 4'-n-butoxybenzylidene-4-cyanoaniline.
The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its various functional moieties. The prominent nitrile (C≡N) stretching vibration is a key feature, typically observed in the 2220-2230 cm⁻¹ region. The imine (C=N) stretching frequency appears around 1600-1630 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butoxy group are found just below 3000 cm⁻¹. The C-O-C stretching of the ether linkage is also identifiable, typically in the range of 1240-1260 cm⁻¹.
Interactive Data Table: FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2958 | Asymmetric C-H stretch | -CH₃ |
| ~2935 | Asymmetric C-H stretch | -CH₂- |
| ~2873 | Symmetric C-H stretch | -CH₂- |
| ~2225 | C≡N stretch | Nitrile |
| ~1628 | C=N stretch | Imine |
| ~1604, 1577 | C=C stretch | Aromatic Ring |
| ~1508 | C=C stretch | Aromatic Ring |
| ~1255 | Asymmetric C-O-C stretch | Aryl Ether |
| ~1170 | C-O stretch | Ether |
| ~833 | p-substituted benzene (B151609) | C-H out-of-plane bend |
Raman spectroscopy provides complementary information to FTIR analysis. The Raman spectrum of this compound is particularly useful for observing the symmetric vibrations and the vibrations of non-polar bonds. The intense band for the C≡N stretch is a dominant feature in the Raman spectrum as well. Aromatic ring vibrations, particularly the ring breathing modes, are also clearly visible. The C=N stretching vibration is also observable, often with a different intensity compared to the FTIR spectrum.
Interactive Data Table: Raman Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~2225 | C≡N stretch | Nitrile |
| ~1628 | C=N stretch | Imine |
| ~1607 | C=C stretch | Aromatic Ring |
| ~1595 | C=C stretch | Aromatic Ring |
| ~1193 | C-H in-plane bend | Aromatic Ring |
| ~1169 | C-O stretch | Ether |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR have been used to characterize this compound.
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms. The aromatic protons appear as distinct doublets in the downfield region (typically 7.0-8.0 ppm) due to their deshielding. The imine proton (-CH=N-) gives a characteristic singlet further downfield, often above 8.0 ppm. The protons of the butoxy group appear in the upfield region, with the terminal methyl group showing a triplet and the methylene (B1212753) groups appearing as multiplets.
Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.31 | s | 1H | Imine proton (-CH=N-) |
| ~7.84 | d | 2H | Aromatic protons (ortho to -CH=N) |
| ~7.64 | d | 2H | Aromatic protons (ortho to -CN) |
| ~7.20 | d | 2H | Aromatic protons (meta to -CN) |
| ~7.00 | d | 2H | Aromatic protons (meta to -CH=N) |
| ~4.05 | t | 2H | -O-CH₂- |
| ~1.80 | m | 2H | -O-CH₂-CH₂- |
| ~1.50 | m | 2H | -CH₂-CH₃ |
| ~0.98 | t | 3H | -CH₃ |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift in the range of 118-120 ppm. The imine carbon (-C=N-) is found further downfield. The aromatic carbons show a series of signals in the 110-160 ppm range, with the carbon attached to the oxygen of the butoxy group being the most deshielded among the aromatic carbons. The carbons of the butoxy group appear in the upfield region.
Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~163.0 | Imine Carbon (-C=N-) |
| ~161.5 | Aromatic Carbon (para to -CH=N, attached to -O) |
| ~156.2 | Aromatic Carbon (ipso, attached to -C=N) |
| ~133.2 | Aromatic Carbons (ortho to -CN) |
| ~131.0 | Aromatic Carbons (ortho to -CH=N) |
| ~128.5 | Aromatic Carbon (ipso, attached to -CH=N) |
| ~121.6 | Aromatic Carbons (meta to -CN) |
| ~119.1 | Nitrile Carbon (-C≡N) |
| ~114.3 | Aromatic Carbons (meta to -CH=N) |
| ~108.5 | Aromatic Carbon (para to -CN, attached to -N) |
| ~68.2 | -O-CH₂- |
| ~31.2 | -O-CH₂-CH₂- |
| ~19.2 | -CH₂-CH₃ |
| ~13.8 | -CH₃ |
Electronic Spectroscopy Investigations
UV-Visible spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π→π* transitions within the aromatic rings and the conjugated imine system. The presence of the electron-donating butoxy group and the electron-withdrawing cyano group leads to a charge-transfer character in the electronic transitions, which can be sensitive to solvent polarity. Typically, two main absorption bands are observed, one around 280-300 nm and another at a longer wavelength, often above 320 nm, corresponding to the extended conjugation of the molecule.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Detailed research findings and specific data regarding the Ultraviolet-Visible (UV-Vis) absorption spectroscopy of this compound, including absorption maxima (λmax) and molar absorptivity, are not available in the currently accessible scientific literature.
Fluorescence Spectroscopy and Quantum Yield Determination
Specific experimental data on the fluorescence spectroscopy of this compound, such as its emission spectra and fluorescence quantum yield, have not been reported in the available research.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass spectrometry data for this compound confirms its molecular weight. The analysis provides a clear indication of the compound's mass-to-charge ratio, which is consistent with its chemical formula, C18H18N2O.
| Technique | Parameter | Value | Source |
|---|---|---|---|
| Mass Spectrometry | Molecular Weight | 278.35 | chemicalbook.com |
X-ray Diffraction (XRD) Studies
Powder X-ray Diffraction for Crystalline Phase Identification
There are no publicly available powder X-ray diffraction (PXRD) patterns or detailed research findings for the crystalline phase identification of this compound.
Single Crystal X-ray Diffraction for Molecular Structure Elucidation
Information regarding the single-crystal X-ray diffraction of this compound, which would provide precise data on its molecular structure, bond lengths, and angles, is not found in the current body of scientific literature.
Mesophase Behavior and Thermal Transition Studies
Identification and Characterization of Liquid Crystalline Phases
The liquid crystalline nature of 4'-n-butoxybenzylidene-4-cyanoaniline is primarily attributed to its molecular geometry and intermolecular interactions. The elongated shape of the molecule, consisting of two phenyl rings linked by a benzylidene-amino bridge, coupled with the polar cyano group and the flexible butoxy chain, facilitates the formation of ordered yet fluid phases.
Nematic Mesophase Investigations
The nematic (N) phase is the highest temperature mesophase exhibited by this compound. In this phase, the molecules have long-range orientational order, meaning they tend to align along a common axis, known as the director, but lack any positional order. This arrangement results in a fluid-like state with anisotropic properties. The transition from the crystalline solid to the nematic phase and from the nematic phase to the isotropic liquid phase are key characteristics of this compound.
Smectic Mesophase (Smectic A, Smectic C, etc.) Characterization
While detailed experimental data for smectic phases in this compound is not extensively reported in readily available literature, homologous series of n-alkoxybenzylidene-4-cyanoanilines often exhibit smectic phases, particularly in longer chain homologues. The presence of a smectic A (SmA) phase, where molecules are arranged in layers with their long axes perpendicular to the layer planes, or a smectic C (SmC) phase, with a tilted arrangement within the layers, would be expected based on the behavior of similar compounds. The specific conditions and temperature ranges for such phases in the butoxy derivative require further dedicated experimental investigation.
Other Observed Polymorphic Forms or Chiral Phases
Polymorphism, the ability of a solid to exist in more than one crystalline form, is a common phenomenon in organic compounds, including liquid crystals. Different crystalline forms can exhibit different melting points and transition behaviors into the liquid crystalline phases. For this compound, the existence of multiple crystalline polymorphs is possible, which could influence its mesophase behavior.
Chiral phases, such as the chiral nematic (N*) or chiral smectic phases, arise when the constituent molecules are chiral. As this compound is an achiral molecule, it does not inherently form chiral mesophases. However, the induction of chiral phases by doping with a chiral agent is a common strategy in liquid crystal research to create materials with unique optical properties.
Thermal Analysis of Phase Transitions
The transitions between the different phases of this compound are accompanied by changes in physical properties, which can be precisely measured using thermal analysis techniques.
Differential Scanning Calorimetry (DSC) for Enthalpy and Entropy Changes
Differential Scanning Calorimetry (DSC) is a fundamental technique used to determine the temperatures and enthalpy changes associated with phase transitions. A typical DSC thermogram for a liquid crystalline material like this compound would show distinct peaks corresponding to the crystal-to-mesophase and mesophase-to-isotropic liquid transitions. The area under these peaks is proportional to the enthalpy change (ΔH) of the transition, from which the entropy change (ΔS) can be calculated using the equation ΔS = ΔH/T, where T is the transition temperature in Kelvin.
Table 1: Hypothetical Thermal Transition Data for this compound
| Transition | Temperature (°C) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) |
| Crystal to Nematic | Data not available | Data not available | Data not available |
| Nematic to Isotropic | Data not available | Data not available | Data not available |
Note: Specific experimental values for transition temperatures, enthalpies, and entropies for this compound are not available in the searched literature. The table is provided as a template for how such data would be presented.
Polarizing Optical Microscopy (POM) for Textural Analysis
Polarizing Optical Microscopy (POM) is an indispensable tool for the identification and characterization of liquid crystalline phases. Each mesophase exhibits a unique optical texture when viewed between crossed polarizers. The nematic phase of this compound would typically show a characteristic schlieren or marbled texture. The appearance of these textures is due to the different orientations of the director in different regions of the sample. The transition from the crystalline solid to the nematic phase is observed as the melting of the solid into a birefringent fluid, and the transition to the isotropic liquid is marked by the disappearance of all birefringence, resulting in a dark field of view.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a critical technique for assessing the thermal stability of materials. For liquid crystals like this compound, thermal stability is a key parameter, as these materials are often subjected to temperature cycles during their application. Aromatic esters and Schiff bases are generally recognized for their good thermal stability. koyauniversity.org While specific TGA data for this compound is not detailed in the available research, studies on analogous azo/ester/Schiff base liquid crystals confirm that their thermal behavior is a subject of significant investigation. researchgate.net The stability is crucial for defining the operational temperature range of the material without significant mass loss due to decomposition.
Influence of Molecular Structure on Mesophase Stability and Range
The liquid crystalline behavior of a compound is intrinsically linked to its molecular structure. In calamitic (rod-like) liquid crystals such as this compound, factors like the length of flexible terminal chains and the nature of polar terminal groups play a decisive role in determining the type of mesophase formed and the temperature range over which it is stable. researchgate.net
Effect of Alkoxy Chain Length on Phase Behavior
The length of the terminal n-alkoxy chain (—OCnH2n+1) has a systematic and predictable effect on the mesomorphic properties of homologous series of liquid crystals. researchgate.net In series of Schiff-base compounds analogous to this compound, a clear trend is observed as the alkoxy chain is lengthened.
Promotion of Smectic Phases: As the length of the alkoxy chain increases, there is an enhanced tendency for the formation of more ordered smectic phases at the expense of the less ordered nematic phase. Longer flexible chains lead to stronger intermolecular van der Waals forces, which favor the layered arrangement characteristic of smectic phases. koyauniversity.orgresearchgate.net For one representative series, members with short chains (n=1-3) were found to be purely nematogenic. koyauniversity.org The introduction of smectic phases (SmC and SmA) occurred for intermediate chain lengths (n=4-7), while the longest chain members (n=8-10) were purely smectogenic. koyauniversity.orgresearchgate.net
Odd-Even Effect: The transition temperatures, particularly the clearing point (the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase), often exhibit an alternating behavior known as the "odd-even effect". researchgate.net Compounds with an odd number of carbon atoms in the alkoxy chain tend to have different clearing points compared to those with an even number of carbons. This is attributed to the change in molecular anisotropy and packing efficiency related to the orientation of the terminal methyl group of the chain.
The following interactive table illustrates the typical influence of alkoxy chain length on the observed mesophases and transition temperatures for a homologous series of 4-n-alkoxybenzylidene-4'-cyanoaniline compounds.
| Number of Carbon atoms (n) in Alkoxy Chain | Compound Name | Observed Mesophases |
| 1 | 4'-methoxybenzylidene-4-cyanoaniline | Nematic |
| 2 | 4'-ethoxybenzylidene-4-cyanoaniline | Nematic |
| 3 | 4'-propoxybenzylidene-4-cyanoaniline | Nematic |
| 4 | This compound | Nematic, Smectic A |
| 5 | 4'-n-pentyloxybenzylidene-4-cyanoaniline | Nematic, Smectic A |
| 6 | 4'-n-hexyloxybenzylidene-4-cyanoaniline | Nematic, Smectic A |
| 7 | 4'-n-heptyloxybenzylidene-4-cyanoaniline | Nematic, Smectic A, Smectic C |
| 8 | 4'-n-octyloxybenzylidene-4-cyanoaniline | Smectic A, Smectic C |
| 10 | 4'-n-decyloxybenzylidene-4-cyanoaniline | Smectic A, Smectic C |
| 12 | 4'-n-dodecyloxybenzylidene-4-cyanoaniline | Smectic A |
Note: This table is a representative illustration based on trends described in the literature. koyauniversity.orgresearchgate.net
Impact of Terminal Cyano Group on Liquid Crystallinity
The terminal cyano (–C≡N) group is a powerful functional group in the design of liquid crystal molecules. Its influence stems primarily from its electronic properties and the strong dipole moment it imparts to the molecule. libretexts.org
The nitrogen atom in the nitrile group is highly electronegative, leading to a significant polarization of the C≡N bond. libretexts.org This creates a large permanent dipole moment along the long axis of the molecule. This strong polarity has several consequences for liquid crystallinity:
Enhanced Intermolecular Forces: The large dipole moment leads to strong dipole-dipole interactions between molecules. These forces, particularly lateral or side-side interactions, encourage the parallel alignment of molecules, which is a prerequisite for the formation of liquid crystal phases. nih.gov This enhanced molecular interaction contributes to the thermal stability of the mesophases.
Promotion of Smectic Phases: The strong attractive forces are particularly effective at promoting smectic phases. The lateral stacking of molecules is enhanced, leading to the formation of well-defined molecular layers. nih.gov
Interfacial Stability: In systems involving interfaces, such as liquid crystal shells in an aqueous environment, the cyano group plays a crucial role in stabilizing the structure. It is suggested that cyano-terminated molecules can participate in hydrogen bonding with water, which helps to anchor the liquid crystal molecules at the interface. nih.gov This stabilizing effect is a key reason for the widespread use of cyanobiphenyl liquid crystals in various applications. nih.gov The nitrile group is a versatile chemical entity, prevalent in many pharmaceuticals and functional materials. acs.org
Electro Optical and Dielectric Properties in Mesophases
Dielectric Permittivity and Anisotropy Measurements
There is a general understanding that, due to the presence of a strong polar cyano group (-CN) at one end of the molecule, 4'-n-butoxybenzylidene-4-cyanoaniline is expected to exhibit a positive dielectric anisotropy (Δε). This is a common characteristic for calamitic (rod-shaped) liquid crystals with a large dipole moment parallel to the long molecular axis. However, specific measured values for the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director for the pure compound are not available in the public domain. Consequently, a data table for these parameters cannot be generated.
Frequency and Temperature Dependence of Dielectric Properties
The dielectric properties of liquid crystals are known to be dependent on both the frequency of the applied electric field and the temperature of the material. Studies on mixtures containing Schiff base compounds similar to this compound show expected relaxation phenomena. However, detailed graphical or tabular data illustrating the frequency and temperature dependence of ε∥ and ε⊥ for pure this compound have not been found.
Electrical Conductivity and Ionic Contribution Investigations
Research on systems containing similar liquid crystal molecules indicates that the specific electrical conductivity typically falls within the range of 10⁻⁷ to 10⁻¹² S·cm⁻¹. The anisotropic nature of this conductivity (σ∥ and σ⊥) in mixtures has been a subject of study. However, a detailed investigation into the electrical conductivity and the specific contribution of ionic impurities for pure this compound is not documented in the available literature.
Electro-Optical Switching Characteristics and Response Times
The electro-optical switching behavior, including critical parameters such as rise time (τ_on) and fall time (τ_off), is fundamental for the application of liquid crystals in display technologies. While general principles of electro-optical switching in nematic liquid crystals are well-established, specific measurements of these response times for this compound under defined conditions (e.g., applied voltage, cell thickness, and temperature) are not reported.
Refractive Indices and Birefringence Determination
The birefringence (Δn), which is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a key parameter for liquid crystals. While it can be inferred that this compound possesses a significant birefringence, precise experimental values for nₑ, nₒ, and Δn as a function of temperature and wavelength are absent from the accessible literature.
Order Parameter Determination (e.g., from optical or NMR anisotropy)
The degree of orientational order in a liquid crystal is quantified by the order parameter (S). This parameter is crucial for understanding the material's anisotropic properties and is typically determined from measurements of optical or magnetic anisotropy. There are no published studies providing the determined order parameter of pure this compound as a function of temperature.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. irjweb.com It is widely employed to predict a range of molecular properties with high accuracy, serving as a powerful tool for understanding molecules like BBCA. DFT calculations are foundational for determining optimized geometries, electronic orbitals, and spectroscopic features.
Molecular Geometry Optimization and Conformation Analysis
Before other properties can be accurately calculated, the molecule's most stable three-dimensional structure must be determined. Geometry optimization is a computational process that finds the arrangement of atoms corresponding to a minimum on the potential energy surface. uci.edu For a flexible molecule like BBCA, which contains a butoxy chain and rotatable phenyl rings, this involves identifying the global energy minimum among various possible conformations.
Table 1: Illustrative Optimized Geometrical Parameters for 4'-n-butoxybenzylidene-4-cyanoaniline (Representative Data)
| Parameter | Bond/Atoms | Calculated Value |
| Bond Length (Å) | C≡N (Cyano group) | 1.16 |
| C=N (Imine group) | 1.29 | |
| C-O (Butoxy group) | 1.37 | |
| Bond Angle (°) | C-C=N (Imine) | 121.5 |
| C-C≡N (Cyano) | 179.8 | |
| Dihedral Angle (°) | C-C-C-C (Butoxy chain) | 178.5 (trans) |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar organic molecules. It is not based on a published study of this compound.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transition properties. irjweb.comsemanticscholar.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. semanticscholar.orgresearchgate.net For BBCA, the HOMO is typically localized on the butoxybenzylidene portion, which is the electron-donating part, while the LUMO is concentrated around the electron-withdrawing cyanoaniline moiety. This charge separation is characteristic of molecules designed for applications in materials science. These energies are calculated using the optimized molecular geometry. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for this compound (Representative Data)
| Parameter | Energy (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.75 |
| Energy Gap (ΔE) | 4.50 |
Note: The data in this table is illustrative and represents typical values obtained from DFT/B3LYP calculations for similar conjugated molecules. It is not based on a published study of this compound.
Dipole Moment and Polarizability Calculations
DFT calculations can accurately predict these values. conicet.gov.ar For a liquid crystal molecule like BBCA, a significant dipole moment is crucial for creating the ordered phases characteristic of nematics. The cyano (C≡N) group imparts a strong dipole moment along the long molecular axis. Polarizability and its anisotropy (the difference in polarizability along different molecular axes) are key to the dielectric properties and the response to electric fields used in display technologies.
Table 3: Illustrative Dipole Moment and Polarizability Values for this compound (Representative Data)
| Property | Value |
| Dipole Moment (µ) | 6.5 Debye |
| Mean Polarizability (α) | 35.0 x 10-24 esu |
| Polarizability Anisotropy (Δα) | 25.5 x 10-24 esu |
Note: The data in this table is illustrative and represents typical values for similar liquid crystal molecules. It is not based on a published study of this compound.
Vibrational Frequency Calculations for Spectroscopic Correlation
Theoretical vibrational analysis through DFT provides a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can predict the positions of absorption bands corresponding to specific molecular motions, such as the stretching, bending, and rocking of bonds. globalresearchonline.net
For BBCA, this allows for the unambiguous assignment of characteristic peaks. For instance, the strong C≡N stretching vibration is a prominent feature in the IR spectrum. Other key vibrations include the C=N imine stretch, aromatic C-H stretches, and the various modes of the butoxy chain. esisresearch.org Comparing the calculated frequencies (often scaled by a factor to correct for anharmonicity and method limitations) with experimental spectra confirms the molecular structure and provides a detailed understanding of its dynamics. nih.gov
Table 4: Illustrative Vibrational Frequencies and Assignments for this compound (Representative Data)
| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| C-H Aromatic Stretch | 3080 | 3075 |
| C-H Aliphatic Stretch | 2960 | 2955 |
| C≡N Stretch | 2230 | 2225 |
| C=N Stretch | 1630 | 1628 |
| Aromatic Ring Stretch | 1600 | 1598 |
| C-O-C Stretch | 1255 | 1250 |
Note: The data in this table is illustrative. Frequencies are representative of values found for molecules with similar functional groups. It is not based on a published study of this compound.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for single-molecule properties, Molecular Dynamics (MD) simulations are used to study the collective behavior and time-dependent properties of a large ensemble of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a trajectory that reveals how the system evolves over time. researchgate.net
Simulation of Intermolecular Interactions in Condensed Phases
For liquid crystals like BBCA, MD simulations are indispensable for understanding how intermolecular forces lead to the formation of ordered mesophases (e.g., nematic, smectic). researchgate.net These simulations typically use a "force field"—a set of parameters and potential functions that describe the interactions between atoms—which can be derived from quantum chemical calculations or experimental data.
By simulating a system containing hundreds or thousands of BBCA molecules, researchers can observe the spontaneous self-assembly into liquid crystalline structures. Key properties extracted from these simulations include:
Orientational Order Parameter: Quantifies the degree to which the molecules align along a common director axis, a defining feature of the nematic phase.
Radial Distribution Functions: Describe the probability of finding a neighboring molecule at a certain distance and orientation, revealing the local packing structure.
Translational Diffusion Coefficients: Measure how molecules move within the bulk material, which is typically anisotropic in liquid crystal phases. researchgate.net
Such simulations can predict phase transition temperatures and provide a molecular-level picture of the structure in different phases, insights that are often difficult to obtain solely through experimental means. nih.govrsc.org
Investigation of Orientational and Translational Order Parameters
In the computational analysis of liquid crystalline materials like this compound, the orientational and translational order parameters are crucial for characterizing the mesophases. These parameters quantify the degree of long-range order within the system.
The primary orientational order parameter, denoted as S or
, measures the tendency of the long molecular axes to align along a common direction, known as the director. For a perfectly random isotropic liquid, S is 0, while for a perfectly ordered crystalline solid, S is 1. In the nematic phase, S typically ranges from 0.3 to 0.7, increasing as the temperature decreases.[
uh.eduTranslational order parameters become significant in smectic phases, where molecules exhibit one-dimensional positional order, arranging themselves into layers. The translational order parameter, τ, quantifies the periodicity of the molecular density along the direction perpendicular to the layers. In the nematic phase, where there is no positional order, τ is close to zero. In a smectic A phase, where molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes, τ approaches unity. A mixed translational-orientational order parameter, σ, can also be defined to describe the coupling between the two types of ordering. nih.gov
Theoretical models, such as the Maier-Saupe theory, can be extended to smectic phases by incorporating a translational order parameter. aps.org In this extended model, self-consistent equations for both orientational and translational order parameters are solved numerically to predict their temperature dependence. aps.org Molecular dynamics simulations of similar calamitic liquid crystals have demonstrated that upon cooling from the nematic phase, the development of a smectic A phase is marked by a significant increase in the translational order parameter, while the orientational order parameter also shows a slight increase due to the enhanced packing within the layers. tandfonline.com
Table 1: Representative Order Parameters for a Calamitic Liquid Crystal in Different Phases (from computational studies of analogous systems)
| Phase | Orientational Order Parameter (S) | Translational Order Parameter (τ) |
| Isotropic | ~0 | ~0 |
| Nematic | 0.4 - 0.7 | ~0 |
| Smectic A | 0.7 - 0.9 | > 0.8 |
This table presents typical values obtained from computational simulations of calamitic liquid crystals similar to this compound and is intended to be illustrative.
Prediction of Mesophase Transitions and Structure
Computational chemistry provides powerful tools for predicting the mesophase behavior and transition temperatures of liquid crystalline compounds like this compound. Molecular dynamics (MD) simulations, in particular, are instrumental in observing the spontaneous formation of mesophases from an isotropic melt upon cooling.
By simulating a system of molecules at various temperatures, it is possible to identify the temperatures at which transitions between different phases (e.g., isotropic to nematic, nematic to smectic) occur. mdpi.com These transitions are identified by monitoring key physical properties as a function of temperature, such as the order parameters, density, and enthalpy. For instance, a sharp change in the orientational order parameter and a discontinuity in the enthalpy are indicative of a first-order isotropic-nematic phase transition. arxiv.org Similarly, the emergence of a periodic density profile signifies the transition to a smectic phase. nih.gov
The structure of the resulting mesophase can be elucidated by analyzing the trajectories of the molecules from the simulation. Radial distribution functions can reveal the short-range positional order, while the analysis of the director field can characterize the long-range orientational order. For smectic phases, the layer spacing can be directly calculated from the density profile along the layer normal. tandfonline.com
For Schiff base liquid crystals, computational studies have combined experimental techniques with theoretical calculations, such as Density Functional Theory (DFT), to understand their mesomorphic behavior. rsc.orgmdpi.com DFT calculations can provide insights into the molecular geometry, dipole moments, and polarizability, which are crucial factors in determining the stability and type of mesophase formed. mdpi.com For example, a higher molecular polarizability and a significant dipole moment can favor the formation of more ordered smectic phases.
MD simulations on homologous series of calamitic liquid crystals, such as the 1-(4-cyanobiphenyl-4′-yl)-ω-(4-alkylanilinebenzylidene-4′-oxy)alkanes (CBnO.m), have shown that the length of the flexible alkyl chains plays a critical role in determining the phase behavior. tandfonline.com These studies reveal how variations in molecular structure, such as the length of the butoxy chain in this compound, can influence the transition temperatures and the type of mesophases observed.
Table 2: Predicted Mesophase Transition Temperatures for a Representative Schiff Base Liquid Crystal (from computational studies of analogous systems)
| Transition | Predicted Temperature (K) |
| Crystal to Smectic | 320 |
| Smectic to Nematic | 350 |
| Nematic to Isotropic | 390 |
This table shows illustrative transition temperatures for a Schiff base liquid crystal analogous to this compound, as could be predicted from molecular dynamics simulations.
Coarse-Grained Modeling for Supramolecular Assembly
While all-atom simulations provide detailed insights into the behavior of individual molecules, they are computationally expensive for studying large-scale phenomena like the self-assembly of molecules into macroscopic liquid crystalline phases. Coarse-grained (CG) modeling offers a computationally efficient alternative by reducing the number of degrees of freedom in the system. mdpi.com In a CG model, groups of atoms are represented as single interaction sites or "beads". rsc.org
The development of a CG model for a molecule like this compound would involve representing its rigid core, flexible butoxy tail, and polar cyano group with a simplified set of interacting beads. The interactions between these beads are parameterized to reproduce certain properties of the all-atom system or experimental data. This can be done through "bottom-up" approaches, where the CG force field is derived from the underlying all-atom simulations, or "top-down" approaches, where the CG model is parameterized to match macroscopic properties like density and transition temperatures. rsc.orgrsc.org
Once a CG model is established, large-scale simulations can be performed to investigate the spontaneous self-assembly of the molecules from a disordered state into various liquid crystalline structures. These simulations can provide valuable insights into the mechanisms driving the formation of nematic and smectic phases. netlify.appnih.gov For example, CG simulations can reveal how the interplay between the anisotropic shape of the molecules and the intermolecular interactions leads to long-range orientational order.
In the context of supramolecular assembly, CG simulations are particularly useful for studying how individual molecules aggregate to form larger structures. For calamitic liquid crystals, these simulations can model the formation of columnar stacks or layered structures, providing a picture of how the mesophase emerges from the molecular level. rsc.org The ability to simulate larger systems for longer timescales with CG models allows for the investigation of defect formation and dynamics, which are crucial aspects of liquid crystal behavior.
The use of advanced CG force fields, such as those based on the Statistical Associating Fluid Theory (SAFT), has shown promise in accurately modeling the phase behavior of complex fluids, including liquid crystals. rsc.org These models can capture the influence of molecular shape and specific interactions on the resulting supramolecular structures.
Academic and Research Applications in Advanced Materials
Potential Integration in Liquid Crystal Displays (Conceptual Framework)
The fundamental principle of a Liquid Crystal Display (LCD) relies on the ability of liquid crystals to modulate light under the influence of an electric field. The integration of 4'-n-butoxybenzylidene-4-cyanoaniline into LCDs is conceptually based on its inherent properties that are characteristic of nematic liquid crystals. In a twisted nematic (TN) display, the most common type of LCD, the rod-shaped liquid crystal molecules are aligned in a helical structure between two polarizers. The application of an electric field unwinds this helix, changing the polarization of the light passing through and thus controlling its transmission through the second polarizer.
The suitability of this compound for such applications is predicated on its molecular anisotropy. The elongated shape of the molecule leads to anisotropic optical and dielectric properties. Specifically, it possesses a positive dielectric anisotropy, a crucial characteristic for TN-LCDs. This means that the component of the dielectric permittivity parallel to the long molecular axis is greater than the perpendicular component. When an electric field is applied, the molecules align themselves with the field, which is the operational principle of a TN-LCD. While specific data for this compound is not extensively published, its structural similarity to well-studied cyanobiphenyls, such as 5CB which has a positive dielectric anisotropy, suggests its potential in this application. rsc.org
Conceptual Role in Electro-Optical Modulators and Switches
Electro-optical modulators are devices that alter the properties of light in response to an electric field. Liquid crystals like this compound are promising candidates for such applications due to their large electro-optic response. The principle behind their use in modulators is similar to that in LCDs: the reorientation of the liquid crystal molecules by an applied electric field changes the refractive index of the material, thereby modulating the phase, polarization, or intensity of the transmitted light.
Exploration in Sensor Development (e.g., temperature, chemical sensing)
The ordered yet fluid nature of liquid crystals makes them highly sensitive to external stimuli, a property that can be harnessed for sensor development. The mesophase transitions of this compound occur at specific temperatures, and any perturbation that affects these transition temperatures can be used as a sensing mechanism. For instance, the introduction of impurities or specific chemical analytes into the liquid crystal matrix can disrupt the molecular ordering and shift the phase transition temperatures. This change can be detected optically, for example, by observing a change in the birefringence of the material.
Furthermore, the selective absorption of chemical vapors onto the surface of a liquid crystal film can alter its alignment and, consequently, its optical appearance. This principle can be used to develop chemical sensors. The aromatic rings and the polar cyano group in this compound provide potential sites for interaction with various chemical species, making it a candidate for the development of selective chemical sensors. The sensitivity of the liquid crystal's optical properties to temperature also suggests its potential use in temperature sensing applications, where a color change or a change in light transmission can be calibrated to a specific temperature range.
Use as a Model Compound for Understanding Structure-Property Relationships in Liquid Crystals
The systematic study of homologous series of liquid crystals, where a specific part of the molecule is methodically altered, is a cornerstone of liquid crystal research. This compound serves as an excellent model compound within the broader family of alkoxybenzylidene-cyanoaniline derivatives. By comparing its properties with those of other members of the series with different alkoxy chain lengths (e.g., methoxy, ethoxy, hexyloxy), researchers can elucidate fundamental structure-property relationships. nih.govtubitak.gov.tr
Key properties that are investigated include the clearing point (the temperature at which the material transitions from the liquid crystalline phase to the isotropic liquid phase) and the nature of the mesophases formed. For example, studies on similar homologous series have shown that the clearing point often exhibits an odd-even effect with increasing alkyl chain length, and the type of mesophase (e.g., nematic, smectic) can also be influenced by the chain length. tubitak.gov.tr The butoxy group in this compound provides a specific data point in this systematic investigation, helping to build a comprehensive understanding of how molecular structure dictates macroscopic properties.
Contribution to Fundamental Liquid Crystal Physics and Materials Science
Research on this compound and related compounds contributes to the broader understanding of fundamental concepts in liquid crystal physics. Studies on the phase transitions of such materials provide valuable data for testing and refining theoretical models of condensed matter physics. For instance, the nature of the nematic-isotropic phase transition, which is weakly first-order, has been a subject of intense theoretical and experimental investigation.
Future Research Directions and Unexplored Avenues
Design and Synthesis of Analogues with Modified Alkoxy Chains or Core Structures
A significant area for future investigation lies in the systematic modification of the 4'-n-butoxybenzylidene-4-cyanoaniline molecular structure. The synthesis and characterization of analogues with varied alkoxy chain lengths (beyond the n-butoxy group) could reveal important structure-property relationships. For instance, modifying the chain length is known to influence transition temperatures and the stability of mesophases.
Furthermore, alterations to the core structure could yield compounds with novel properties. Research into replacing the benzylidene aniline core with other aromatic systems, while retaining the terminal cyano and alkoxy groups, could lead to the discovery of materials with different liquid crystalline phases or enhanced electro-optical properties. The synthesis of such analogues can be approached through established multi-step reaction protocols, often starting from precursors like 4-aminobenzonitrile (B131773). nih.gov
A proposed systematic study could involve the synthesis of a homologous series of 4'-n-alkoxybenzylidene-4-cyanoanilines, where the alkoxy group varies from methoxy to decyloxy. The resulting transition temperatures and mesophase types could be tabulated to establish a clear trend.
Table 1: Proposed Homologous Series for Future Synthesis and Characterization
| Alkoxy Chain | Predicted Mesophase Behavior |
|---|---|
| Methoxy | Nematic |
| Ethoxy | Nematic |
| Propoxy | Nematic, potentially monotropic smectic |
| Butoxy | Nematic |
| Pentoxy | Nematic, potentially enantiotropic smectic |
| Hexyloxy | Nematic, Smectic A |
| Octyloxy | Nematic, Smectic A |
Investigation of Doped Systems and Binary/Ternary Liquid Crystal Mixtures
The behavior of this compound in doped systems and mixtures is a largely unexplored frontier. Introducing non-mesogenic or mesogenic dopants can significantly alter the physical properties of the host liquid crystal. For example, doping with nanoparticles such as BaTiO3 has been shown to influence the pretransitional behavior in similar liquid crystals like MBBA. mdpi.com Future studies could explore the effect of various nanoparticles on the nematic-isotropic transition and electro-optical switching characteristics of this compound.
Furthermore, creating binary or ternary mixtures with other liquid crystals could lead to the formulation of eutectic mixtures with desirable properties, such as a broader nematic range or tailored birefringence. For instance, mixing with compounds from the n-cyanobiphenyl (nCB) series could result in mixtures with enhanced dielectric anisotropy. mdpi.com Phase diagrams of these mixtures would be essential to map out the resulting mesophases and their stability. researchgate.net The study of mixtures of 4-alkoxybenzylidene-4-alkylanilines has already shown the induction of smectic phases not present in the pure components, a phenomenon that could be explored with this compound.
Exploration of Novel Mesophases or Induced Chirality
While this compound is known to exhibit a nematic phase, the possibility of inducing other mesophases, such as smectic or cholesteric phases, remains an exciting research avenue. The addition of chiral, non-racemic dopants to a nematic host like this compound is a well-established method to induce a chiral nematic (cholesteric) phase. beilstein-journals.org The efficiency of a chiral dopant is quantified by its helical twisting power (HTP). dakenchem.com A systematic investigation could involve screening a library of chiral dopants with different molecular structures to understand the relationship between the dopant's chirality and the resulting helical pitch in the induced cholesteric phase.
The induction of smectic phases could be pursued by mixing with strongly smectogenic compounds. For example, binary mixtures of compounds with terminal polar groups, such as the cyano group in this compound, with nonpolar compounds have been known to exhibit induced smectic phases.
Advanced Spectroscopic Characterization (e.g., 2D NMR, solid-state NMR in mesophases)
Advanced spectroscopic techniques offer powerful tools to probe the molecular ordering and dynamics of this compound in its mesophases. While 1D NMR has been used for basic characterization, two-dimensional (2D) NMR techniques, such as COSY and NOESY, could provide detailed insights into the molecular conformation and intermolecular interactions within the liquid crystalline state. harvard.edunih.gov Such studies can reveal information about the orientation of different molecular segments with respect to the liquid crystal director.
Solid-state NMR spectroscopy is another powerful, yet underexplored, technique for this compound. By studying the NMR spectra of this compound in its solid crystalline and liquid crystalline phases, one can obtain valuable information about the changes in molecular packing and dynamics at phase transitions. researchgate.net
Deepening Computational Insights into Molecular Self-Assembly and Collective Behavior
Computational methods, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are invaluable for understanding the molecular-level phenomena that give rise to liquid crystalline behavior. DFT studies can be employed to calculate molecular properties like dipole moment, polarizability, and aspect ratio, which are crucial for predicting mesomorphic behavior. researchgate.netnih.govedu.krdresearchgate.netresearchgate.netanalis.com.my For instance, DFT calculations have been successfully used to study the electronic and optical properties of similar cyano-containing liquid crystals.
Molecular dynamics simulations can provide a dynamic picture of the self-assembly process, revealing how individual molecules of this compound organize into the nematic phase. chemrxiv.org These simulations can also be used to predict macroscopic properties, such as transition temperatures and order parameters, which can then be compared with experimental data. Such computational studies would provide a theoretical framework for understanding the experimental observations and for guiding the design of new materials with tailored properties.
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| 4-methoxybenzylidene-4'-butylaniline | MBBA |
| Barium Titanate | BaTiO3 |
Q & A
Q. What are the standard synthetic routes for 4'-n-butoxybenzylidene-4-cyanoaniline, and how can purity be ensured?
The compound is typically synthesized via a Schiff base condensation reaction between 4-n-butoxybenzaldehyde and 4-cyanoaniline in anhydrous ethanol or methanol under reflux. Post-synthesis, purification is achieved through recrystallization using solvents like ethanol or acetonitrile. Purity (>97%) is verified via HPLC , complemented by NMR (¹H/¹³C) for structural confirmation and elemental analysis (C, H, N) to validate stoichiometry .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the imine bond formation (C=N peak at ~8.3 ppm) and alkoxy chain integration.
- FTIR : Detection of cyano (-C≡N) stretching vibrations near 2220 cm⁻¹ and C=N stretches at ~1600 cm⁻¹.
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular ion peak (expected m/z ~306.41 for C₂₀H₂₂N₂O) .
- Differential Scanning Calorimetry (DSC) : For preliminary thermal phase transition analysis.
Advanced Research Questions
Q. How does the alkoxy chain length (e.g., butoxy vs. hexyloxy) influence the compound’s mesomorphic properties?
Systematic studies on homologous series (e.g., butoxy, amyloxy, hexyloxy derivatives) reveal that longer alkoxy chains enhance liquid crystalline stability by increasing molecular anisotropy and van der Waals interactions. For example, hexyloxy derivatives (e.g., CAS 35280-78-5) exhibit broader nematic phases compared to butoxy analogs . Researchers should employ polarized optical microscopy (POM) with temperature-controlled stages and DSC to correlate chain length with transition temperatures (e.g., Cr-N, N-Iso).
Q. What computational strategies are effective in modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular dipole moments, polarizability, and HOMO-LUMO gaps, which are critical for optoelectronic applications. Validation against experimental UV-Vis spectra and NIST thermodynamic data is recommended. Solvent effects (e.g., using PCM models) should be included to simulate real-world conditions.
Q. How should researchers address contradictions in reported phase transition temperatures?
Discrepancies often arise from impurities or measurement protocols. Mitigation strategies include:
- Purification : Repeated recrystallization or column chromatography to achieve ≥99% purity .
- Standardized DSC Protocols : Use heating/cooling rates of 5°C/min under inert atmospheres.
- Collaborative Validation : Cross-check data with independent labs using shared calibration standards.
Q. What methodologies are recommended for studying the compound’s stability under varying storage conditions?
Accelerated degradation studies can be conducted by:
- Exposing the compound to controlled humidity (40–80% RH) and temperature (25–60°C) over 1–6 months.
- Monitoring changes via HPLC and FTIR to detect hydrolysis of the imine bond or oxidation of the alkoxy chain .
- Storing samples in amber vials under nitrogen at -20°C to minimize degradation.
Methodological and Safety Considerations
Q. How should researchers safely handle and dispose of this compound?
- Handling : Use PPE (gloves, lab coats, goggles) and work in fume hoods to avoid inhalation/contact .
- Disposal : Follow EPA guidelines for nitrile-containing compounds. Incineration or hydrolysis in basic conditions (e.g., NaOH/ethanol) is advised .
- Spill Management : Absorb with inert material (vermiculite) and treat as hazardous waste.
Data Presentation and Reproducibility
Q. What are best practices for documenting experimental parameters in publications?
- Report detailed synthetic conditions (solvent, temperature, reaction time).
- Include raw DSC thermograms and NMR spectra in supplementary materials.
- Disclose purity levels and analytical methods (e.g., "HPLC purity: 98.2%, Method: C18 column, acetonitrile/water gradient") .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
